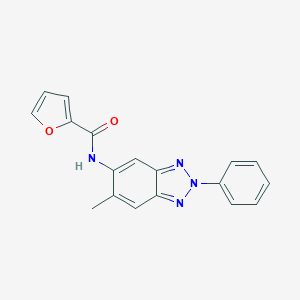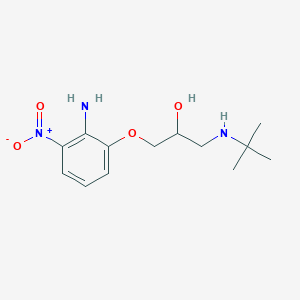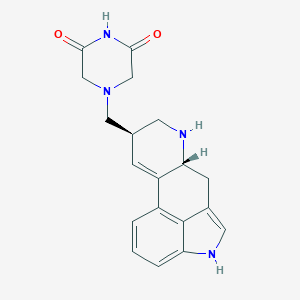![molecular formula C18H12Cl2N2O2S B238761 Thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amide](/img/structure/B238761.png)
Thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amide is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
作用机制
The mechanism of action of thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amide is complex and varies depending on the application. In cancer cells, this compound has been shown to inhibit the activity of certain enzymes involved in cell division, leading to apoptosis. In herbicidal applications, thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amide inhibits the activity of certain enzymes involved in the biosynthesis of amino acids, leading to the death of weeds. In material science, this compound has been used as a building block for the synthesis of various functional materials, where its mechanism of action depends on the specific application.
生化和生理效应
Thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amide has been shown to have various biochemical and physiological effects depending on the application. In cancer cells, this compound has been shown to induce apoptosis by inhibiting the activity of certain enzymes involved in cell division. In herbicidal applications, thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amide inhibits the activity of certain enzymes involved in the biosynthesis of amino acids, leading to the death of weeds. In material science, this compound has been used as a building block for the synthesis of various functional materials, where its biochemical and physiological effects depend on the specific application.
实验室实验的优点和局限性
Thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amide has several advantages and limitations for lab experiments. One of the main advantages is its versatility, as it can be used in various applications, including medicine, agriculture, and material science. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one of the limitations is its potential toxicity, which requires careful handling and disposal. Additionally, the compound's mechanism of action can be complex and dependent on the specific application, making it challenging to study in some cases.
未来方向
Thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amide has several potential future directions for research. In medicine, further studies are needed to explore its potential as an anticancer agent, including its efficacy against different types of cancer and its potential side effects. In agriculture, research can focus on optimizing its herbicidal activity and exploring its potential as a bioherbicide. In material science, thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amide can be used as a building block for the synthesis of various functional materials, including sensors, electronic devices, and energy storage systems. Additionally, further studies can explore the compound's potential as a catalyst for various chemical reactions.
合成方法
The synthesis of thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amide involves the reaction of 2-thiophenecarboxylic acid with 4-(2,4-dichlorobenzoyl)aniline in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at room temperature for several hours, followed by purification using column chromatography or recrystallization.
科学研究应用
Thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has shown promising results as an anticancer agent, with studies indicating that it can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell division. In agriculture, thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amide has been shown to have herbicidal activity, making it a potential candidate for weed control. In material science, this compound has been used as a building block for the synthesis of various functional materials, including conducting polymers and liquid crystals.
属性
产品名称 |
Thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amide |
|---|---|
分子式 |
C18H12Cl2N2O2S |
分子量 |
391.3 g/mol |
IUPAC 名称 |
N-[4-[(2,4-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H12Cl2N2O2S/c19-11-3-8-14(15(20)10-11)17(23)21-12-4-6-13(7-5-12)22-18(24)16-2-1-9-25-16/h1-10H,(H,21,23)(H,22,24) |
InChI 键 |
PYPSSRJJZPAONK-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)
![2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)

![N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)
![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)

![N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B238726.png)



![4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)
![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238750.png)